7-Methoxy-1,3-benzoxazole-5-carbonitrile
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Overview
Description
7-Methoxy-1,3-benzoxazole-5-carbonitrile is a heterocyclic aromatic compound that features a benzoxazole core with a methoxy group at the 7th position and a nitrile group at the 5th position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde or nitrile under specific reaction conditions. For instance, the reaction of 2-aminophenol with 4-methoxybenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H₂O₂) can yield the desired benzoxazole derivative .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often employ scalable and efficient catalytic systems. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the yield and selectivity of the desired products .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
7-Methoxy-1,3-benzoxazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to target specific metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and functional materials
Mechanism of Action
The mechanism of action of 7-Methoxy-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The benzoxazole core can engage in π-π stacking or π-cation interactions with biological targets, while the methoxy and nitrile groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate various cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Benzoxazole: The parent compound with a similar core structure.
Benzofuran: Another heterocyclic compound with a similar aromatic ring system.
Benzimidazole: A related compound with nitrogen atoms in the ring.
Uniqueness: 7-Methoxy-1,3-benzoxazole-5-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in medicinal chemistry and industry .
Properties
IUPAC Name |
7-methoxy-1,3-benzoxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-12-8-3-6(4-10)2-7-9(8)13-5-11-7/h2-3,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYJYVWTFUDCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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